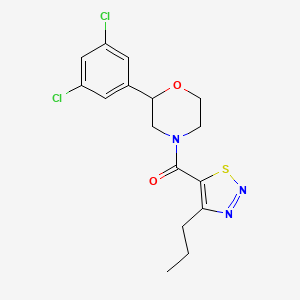
(2-(3,5-Dichlorphenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a morpholino group, a dichlorophenyl group, and a thiadiazole ring
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure could be explored for use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dichlorophenylmorpholine intermediate. This can be achieved by reacting 3,5-dichloroaniline with epichlorohydrin to form the corresponding epoxide, which is then reacted with morpholine to yield the desired intermediate.
The next step involves the synthesis of the 4-propyl-1,2,3-thiadiazole moiety. This can be prepared by reacting propylamine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Finally, the two intermediates are coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods: Industrial production of (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of the corresponding dihydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives at the dichlorophenyl group.
Wirkmechanismus
The mechanism of action of (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholino group can enhance the compound’s ability to penetrate biological membranes, while the dichlorophenyl and thiadiazole moieties may contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (2-(3,5-Dichlorophenyl)morpholino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- (2-(3,5-Dichlorophenyl)morpholino)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
Comparison: Compared to its analogs, (2-(3,5-Dichlorophenyl)morpholino)(4-propyl-1,2,3-thiadiazol-5-yl)methanone may exhibit different physicochemical properties, such as solubility and stability, due to the presence of the propyl group. This can influence its biological activity and suitability for various applications.
Eigenschaften
IUPAC Name |
[2-(3,5-dichlorophenyl)morpholin-4-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c1-2-3-13-15(24-20-19-13)16(22)21-4-5-23-14(9-21)10-6-11(17)8-12(18)7-10/h6-8,14H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOSBLPDKQHKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2460494.png)
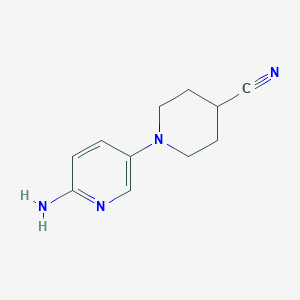
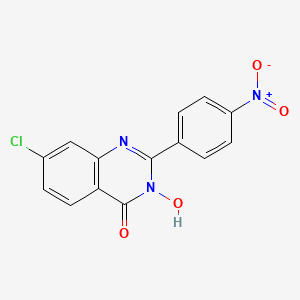

![3-FLUORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2460500.png)
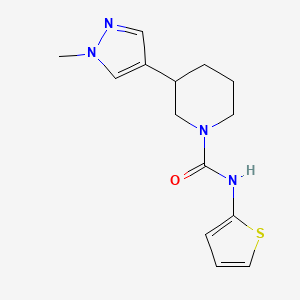
![5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2460502.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2460507.png)
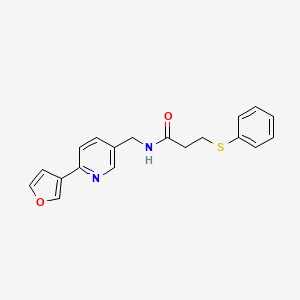
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2460511.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2460513.png)
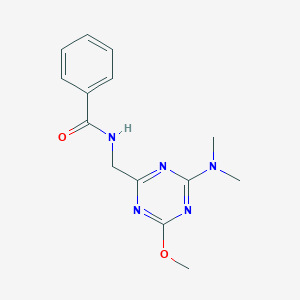
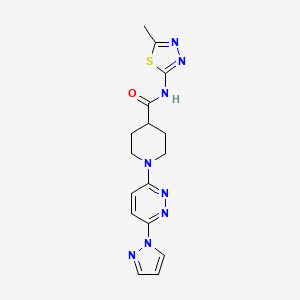
![N-(3,4-difluorophenyl)-N-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2460517.png)
